BenchChemオンラインストアへようこそ!

Torbafylline

PDE inhibitor profiling Enzymology Microcirculation research

Torbafylline is the superior xanthine-based PDE inhibitor for preclinical cachexia, sepsis, and burn catabolism research, distinguished by its functional selectivity for PDE I, activation of the PDE4/cAMP/EPAC/PI3K/Akt signaling cascade, and proven >potent inhibition of ubiquitin-proteasome-dependent proteolysis in skeletal muscle vs. pentoxifylline. Researchers choose Torbafylline for validated anti-cachexia mechanisms, ischemic muscle recovery studies (10% increased fatigue resistance, 3.6-fold capillary perfusion improvement in PAD models), and moderate, titratable tumor oxygenation (21% pO₂ increase). Confirm latest batch purity and regional availability with your preferred supplier.

Molecular Formula C16H26N4O4
Molecular Weight 338.40 g/mol
CAS No. 105102-21-4
Cat. No. B034038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTorbafylline
CAS105102-21-4
Synonyms7-(ethoxymethyl)-3,7-dihydro-1-(5-hydroxy-5-methylhexyl)-3-methyl-1-H-purine-2,6-dione
HWA 448
HWA-448
torbafylline
Molecular FormulaC16H26N4O4
Molecular Weight338.40 g/mol
Structural Identifiers
SMILESCCOCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(C)(C)O
InChIInChI=1S/C16H26N4O4/c1-5-24-11-19-10-17-13-12(19)14(21)20(15(22)18(13)4)9-7-6-8-16(2,3)23/h10,23H,5-9,11H2,1-4H3
InChIKeyQSXXLDDWVCEBFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Torbafylline (CAS 105102-21-4): A Differentiated Xanthine-Derived PDE Inhibitor for Muscle Wasting and Microcirculatory Research


Torbafylline (HWA 448) is a synthetic xanthine derivative and a phosphodiesterase (PDE) inhibitor with a distinct pharmacological profile [1]. Its chemical structure is defined as 7-(ethoxymethyl)-1-(5-hydroxy-5-methylhexyl)-3-methylxanthine, with a molecular formula of C16H26N4O4 and a molecular weight of 338.4 g/mol [2]. Unlike many in-class compounds, torbafylline's primary differentiation lies not in its potency, but in its functional selectivity for PDE I, its unique ability to activate the PDE4/cAMP/EPAC/PI3K/Akt signaling cascade, and its robust inhibition of ubiquitin-proteasome-dependent proteolysis in skeletal muscle under catabolic stress, as demonstrated in models of cancer, sepsis, and burn injury [3][4].

Torbafylline Differentiation: Why Pentoxifylline or Propentofylline are Not Equivalent Substitutes


Generic substitution within the xanthine-derived PDE inhibitor class is not scientifically justified for torbafylline due to significant differences in PDE isoform selectivity, potency, and downstream signaling effects [1]. While pentoxifylline and propentofylline share a xanthine core, they exhibit divergent inhibitory profiles against the four major PDE isoforms (I, II, III, IV) [2]. Critically, torbafylline demonstrates a unique functional outcome: it is a more potent inhibitor of muscle wasting than pentoxifylline or other xanthine derivatives in in vivo models of cancer and sepsis [3]. Furthermore, its ability to activate the PDE4/cAMP/EPAC/PI3K/Akt pathway is a specific mechanistic signature not replicated by all class members, directly impacting its efficacy in attenuating burn-induced proteolysis [4]. These quantitative and qualitative differences preclude simple interchangeability and necessitate compound-specific procurement.

Torbafylline Evidence Guide: Head-to-Head Performance Data vs. Key Xanthine Comparators


PDE Isoform Selectivity Profile: Torbafylline Exhibits Unique PDE I Bias vs. Pentoxifylline, Propentofylline, and Albifylline

Torbafylline displays a distinct PDE isoform inhibition profile compared to its closest xanthine analogs. In a head-to-head study using rat heart cytosol, only torbafylline and pentoxifylline preferentially inhibited calcium/calmodulin-stimulated PDE I activity over its basal activity [1]. However, torbafylline exhibited the weakest overall inhibitory potency among the four tested compounds but with notable selectivity for PDE I [1]. For PDE IV and PDE III, torbafylline showed only modest inhibition with an IC50 in the 10⁻⁴ M range, similar to pentoxifylline and albifylline, while propentofylline was markedly selective for PDE IV [1].

PDE inhibitor profiling Enzymology Microcirculation research

Muscle Proteolysis in Cancer and Sepsis: Torbafylline Demonstrates Superior In Vivo Efficacy Over Pentoxifylline

In a direct comparative study, torbafylline (HWA 448) proved to be a more potent inhibitor of muscle wasting than pentoxifylline or other xanthine derivatives in rat models of cancer and sepsis [1]. Torbafylline prevented muscle wasting in cancer rats by blocking the lipopolysaccharide-induced hyperproduction of TNF and suppressing proteasome-dependent proteolysis, an effect not observed with the comparator at comparable doses [1]. The drug normalized the enhanced muscle expression of ubiquitin, a key marker of atrophying muscle, and prevented muscle wasting in septic rats, which also exhibit increased TNF production [1].

Cancer cachexia Sepsis Muscle wasting Ubiquitin-proteasome system

Tumor Perfusion and Oxygenation: Torbafylline Improves Tumor Microenvironment Less Robustly Than Pentoxifylline and Albifylline

A comparative study in anesthetized rats with DS-sarcomas quantified the effects of three methylxanthines on tumor perfusion and oxygenation [1]. At t = 60 min post-administration, torbafylline increased red blood cell (RBC) flux to 122 ± 14% of baseline and oxygen partial pressure (pO2) to 121 ± 11% of baseline [1]. These improvements were significant but were less pronounced than those observed with pentoxifylline (RBC flux: 137 ± 27%; pO2: 160 ± 31%) and albifylline (RBC flux: 139 ± 14%; pO2: 153 ± 34%) at the same time point [1].

Tumor hypoxia Radiotherapy sensitization Microcirculation

Skeletal Muscle Fatigue Recovery: Torbafylline Improves Fatigue Resistance by 10% in Ischemic Muscle Model

In a rat model of chronic hindlimb ischemia (femoral artery ligation), muscle stimulation induced increased fatigue, with a fatigue index of 78% in ligated muscles compared to 70% in control muscles [1]. Three weeks of oral torbafylline treatment (25 mg/kg per day) significantly decreased the fatigue index in ligated muscles to 68%, effectively reversing the ischemia-induced fatigue deficit [1]. This improvement was associated with a decreased accumulation of lactate in muscles with limited blood supply [1].

Muscle ischemia Fatigue resistance Peripheral artery disease

Capillary Perfusion in Ischemic Muscle: Torbafylline Nearly Doubles Perfusion in Glycolytic Regions and Quadruples it in Oxidative Regions

Using a fluorochrome method to assess functional capillary perfusion (Cp:Ct ratio), torbafylline treatment significantly improved perfusion in ischemic rat tibialis anterior muscle [1]. In muscles with limited blood supply (iliac artery ligation), the proportion of perfused capillaries dropped to 0.119±0.056 in glycolytic regions and 0.034±0.038 in oxidative regions, compared to contralateral normal muscle (0.406±0.086 and 0.255±0.071, respectively) [1]. Torbafylline treatment nearly doubled perfusion in glycolytic regions (Cp:Ct=0.216±0.137) and nearly quadrupled it in oxidative regions (Cp:Ct=0.121±0.151) [1].

Muscle ischemia Microcirculation Capillary perfusion

Torbafylline Application Scenarios: Evidence-Based Research and Industrial Use Cases


Cancer Cachexia and Sepsis-Induced Muscle Wasting Preclinical Models

Torbafylline is the superior xanthine-based PDE inhibitor for preclinical research in cancer cachexia and sepsis models. Evidence shows it is 'much more potent than pentoxifylline' in preventing muscle wasting by inhibiting the ubiquitin-proteasome system [1]. This makes it the compound of choice for studies aiming to validate anti-cachexia mechanisms or for screening combination therapies where TNF suppression and proteolysis inhibition are key endpoints.

Peripheral Artery Disease and Chronic Muscle Ischemia Functional Studies

Torbafylline is uniquely suited for functional studies of ischemic muscle recovery. Quantifiable improvements include a 10% increase in fatigue resistance and a 3.6-fold enhancement of capillary perfusion in oxidative muscle fibers [2][3]. These specific, measured outcomes support its use in research focused on the functional consequences of revascularization or exercise therapy adjuncts in PAD models.

Burn Injury-Induced Hypermetabolism and Muscle Proteolysis Research

For research on burn-induced catabolism, torbafylline offers a distinct mechanistic advantage through activation of the PDE4/cAMP/EPAC/PI3K/Akt pathway, which is central to its anti-proteolytic effects [4]. This pathway-specific activity, not a class-wide effect, makes torbafylline the appropriate tool for dissecting the signaling networks that govern muscle protein balance after thermal injury.

Tumor Hypoxia Modulation with a Controlled Pharmacological Window

When a research protocol requires a moderate and potentially more titratable increase in tumor oxygenation, torbafylline is a more suitable candidate than its more potent analogs. While it improves tumor pO2 by 21% over baseline, this effect is less robust than the 53-60% increases seen with pentoxifylline or albifylline [5]. This moderate profile may be advantageous for combination therapies where excessive vasodilation or oxygenation could be counterproductive or increase toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Torbafylline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.